molecular formula C11H14N2O2 B12875559 N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide

N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B12875559
M. Wt: 206.24 g/mol
InChI Key: YSIXBSRWVUMCRL-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring attached to a tetrahydrofuran ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide typically involves the reaction of pyridine derivatives with tetrahydrofuran-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • N-(Pyridin-2-ylmethyl)tetrahydrofuran-2-carboxamide
  • N-(Pyridin-4-ylmethyl)tetrahydrofuran-2-carboxamide
  • N-(Pyridin-3-ylmethyl)furan-2-carboxamide

Comparison: N-(Pyridin-3-ylmethyl)tetrahydrofuran-2-carboxamide is unique due to the specific positioning of the pyridine ring and the tetrahydrofuran ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted drug design .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,13,14)

InChI Key

YSIXBSRWVUMCRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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